
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolinones. This compound features a bromobenzyl group attached to the isoquinolinone core, which is further substituted with a hydroxyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the bromination of benzyl compounds using reagents such as N-bromosuccinimide (NBS) under radical conditions . The brominated intermediate is then subjected to further reactions to introduce the isoquinolinone core and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous-flow protocols and the use of heterogeneous catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl-substituted isoquinolinone.
Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological macromolecules, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: A brominated aromatic compound with different functional groups.
2-bromobenzyl bromide: A brominated benzyl compound used in various organic syntheses.
4-bromobenzaldehyde: A brominated aromatic aldehyde with distinct reactivity.
Uniqueness
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of its bromobenzyl and hydroxyl substituents on the isoquinolinone core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H14BrNO2 |
|---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-hydroxy-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C16H14BrNO2/c17-12-6-4-11(5-7-12)10-18-9-8-13-14(16(18)20)2-1-3-15(13)19/h1-7,19H,8-10H2 |
InChI Key |
JWPDVXBXPUTVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


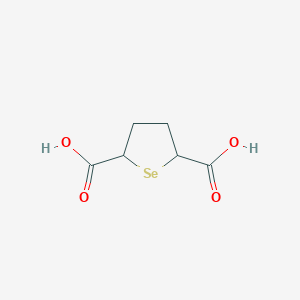
![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)
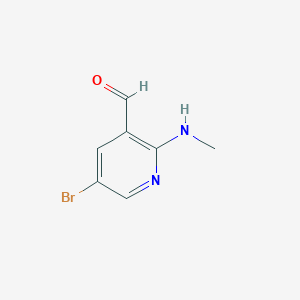

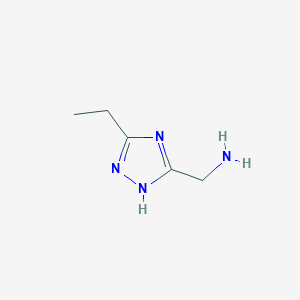
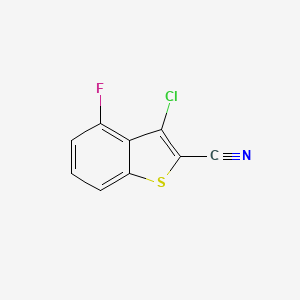
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester](/img/structure/B12121039.png)

![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)
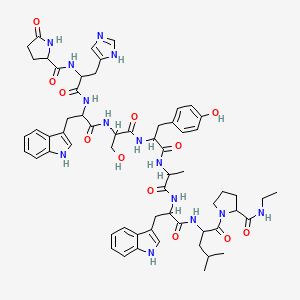
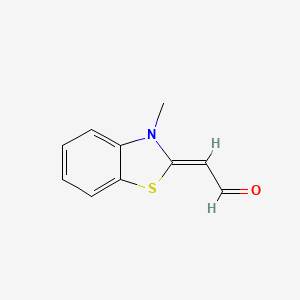
![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)
